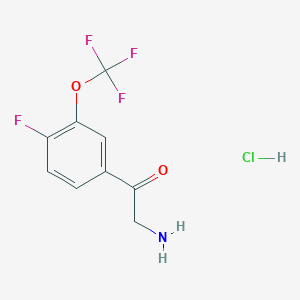

4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride

Description

Properties

Molecular Formula |

C9H8ClF4NO2 |

|---|---|

Molecular Weight |

273.61 g/mol |

IUPAC Name |

2-amino-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone;hydrochloride |

InChI |

InChI=1S/C9H7F4NO2.ClH/c10-6-2-1-5(7(15)4-14)3-8(6)16-9(11,12)13;/h1-3H,4,14H2;1H |

InChI Key |

XCXKXUOLWTTZBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)OC(F)(F)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Trifluoromethoxybenzene

A critical precursor is trifluoromethoxybenzene, prepared from trichloromethoxybenzene via fluorination with anhydrous hydrogen fluoride (HF) under controlled conditions:

| Step | Reagents & Conditions | Description | Yield/Purity |

|---|---|---|---|

| 1 | Trichloromethoxybenzene + Anhydrous HF | Heated at 80°C for 4-6 hours in SS316 autoclave under 30-35 kg/cm² pressure | Crude trifluoromethoxybenzene isolated by distillation |

| 2 | Distillation at atmospheric pressure | Purification of trifluoromethoxybenzene | Purity ~90-99.5%, preferably 99-99.5% |

Hydrochloric acid is a by-product, vented and removed by nitrogen purging and heating.

Nitration to Introduce Nitro Group

Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0-35°C to yield predominantly the para-nitro isomer (about 90%):

| Step | Reagents & Conditions | Description | Product |

|---|---|---|---|

| Nitration | HNO3 + H2SO4, 0-35°C, 1-2 hours | Nitration of trifluoromethoxybenzene in dichloromethane solvent | 1-Nitro-4-trifluoromethoxybenzene |

The product is isolated by solvent extraction and evaporation.

Amination and Hydrochloride Salt Formation

The phenacylamine moiety is introduced by reductive amination or nucleophilic substitution on phenacyl halides. The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, yielding the stable crystalline hydrochloride form.

Summary Table of Preparation Steps

Research Findings and Considerations

- The trifluoromethoxy group is introduced via fluorination of chlorinated precursors using anhydrous HF, requiring specialized equipment due to corrosive and high-pressure conditions.

- Nitration conditions must be carefully controlled to favor para-substitution and minimize isomeric impurities.

- Catalytic oxidation methods for fluoroacetophenone derivatives provide mild and efficient routes to key intermediates.

- Amination steps are typically performed under reductive or nucleophilic substitution conditions, followed by acidification to yield stable hydrochloride salts.

- Purification methods include distillation, solvent extraction, and recrystallization to achieve high purity (up to 99.5%) essential for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenacylamine derivatives.

Scientific Research Applications

4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

Pathways Involved: Influencing signaling pathways or metabolic processes within cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are identified based on fluorinated aromatic rings, amine functionalities, and substituent patterns.

Table 1: Structural Comparison of Selected Analogues

*Molecular weight inferred from structurally related compounds in .

Key Observations:

- Substituent Position : The trifluoromethoxy group’s meta position (3-) in the target compound contrasts with para-substituted analogs (e.g., [4-(trifluoromethoxy)phenyl]methanamine HCl ). Meta substitution may alter steric and electronic interactions with biological targets compared to para-substituted derivatives.

- Trifluoromethoxy (-OCF₃) vs. For instance, 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine HCl (similarity score 0.88 ) may exhibit distinct pharmacokinetics due to reduced steric hindrance compared to the target compound.

- Core Structure Variations : Pyridine-based analogs (e.g., [5-(trifluoromethoxy)-2-pyridyl]methanamine HCl ) introduce nitrogen into the aromatic ring, altering hydrogen-bonding capacity and solubility. Pyrrolidine derivatives (e.g., the 2-benzyl-4-aryl-pyrrolidine HCl ) feature a saturated ring, which may enhance conformational flexibility or reduce oxidation susceptibility.

Pharmacological and Physicochemical Implications

- Fluorine’s Role: Fluorine substitution is known to reduce amine basicity via inductive effects, enhancing membrane permeability and bioavailability . The target compound’s 4-fluoro substituent likely contributes to this effect.

- Metabolic Stability: Trifluoromethoxy groups resist oxidative metabolism more effectively than methoxy (-OCH₃) groups, as seen in drugs like Fluoxetine (a trifluoromethyl-containing SSRI) . This suggests the target compound may exhibit prolonged half-life compared to non-fluorinated analogs.

- Solubility and Salt Forms : All compared compounds are hydrochloride salts, improving aqueous solubility and facilitating oral administration.

Biological Activity

4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article reviews its biological activity, focusing on its interactions with neurotransmitter transporters and its implications for pharmacological applications.

Chemical Structure and Properties

The compound features a phenacylamine backbone with fluorinated substituents, which are known to influence its interaction with various biological targets. The chemical structure can be represented as follows:

- Chemical Formula : CHClFNO

- Molecular Weight : 267.62 g/mol

Research indicates that compounds with similar structures often interact with biogenic amine transporters, affecting the release of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The presence of fluorine substituents can modulate the selectivity and potency of these interactions.

Neurotransmitter Release Assays

In studies examining the release of neurotransmitters, it was found that compounds similar to this compound demonstrated varying degrees of activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Key Studies and Results

- Dopamine Transporter Activity : Compounds with a 4-fluoro substitution were shown to preferentially release dopamine, with a reported EC value around 48.7 nM, indicating significant dopaminergic activity compared to other substituents .

- Serotonin Transporter Activity : The same studies indicated that while certain substitutions enhanced serotonergic activity, the 4-fluoro substitution led to a complete loss of SERT activity in some analogs .

- Norepinephrine Transporter Activity : Interestingly, some fluorinated compounds exhibited selective norepinephrine releasing properties without affecting DAT or SERT, suggesting potential for targeted therapeutic applications .

Comparative Analysis of Related Compounds

| Compound Name | R Group | DA Release EC50 (nM) | 5-HT Release EC50 (nM) | NE Release % @ 10 µM |

|---|---|---|---|---|

| Methcathinone | H | 49.9 ± 3.1 | 4270 ± 270 | 100% |

| 4-Fluoro | F | 48.7 ± 8.8 | >10,000 | 85% |

| CF | CF | >10,000 | >10,000 | 69% |

Table adapted from neurotransmitter release assays conducted on various phenacylamine derivatives .

Case Studies

A significant case study involved the pharmacological profiling of several methcathinone analogs, including those with trifluoromethoxy substitutions. These studies revealed that while the parent compound exhibited potent DA releasing properties, the introduction of trifluoromethoxy groups altered its pharmacodynamics significantly, leading to a decreased affinity for SERT but maintained efficacy at DAT .

Implications for Therapeutic Use

The distinct biological activities associated with this compound suggest potential applications in treating disorders related to monoaminergic signaling imbalances, such as depression or attention deficit hyperactivity disorder (ADHD). The selective action on NE and DA transporters could provide avenues for developing novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via reductive deamination of α-amino ketones or through halogen-substituted benzylamine intermediates. For example:

- Reductive deamination (e.g., mercury cathode reduction) of phenacylamine derivatives yields ketones with ~75% efficiency under mild conditions .

- Halogenated intermediates : Bromo-fluoro benzylamine precursors (e.g., 4-bromo-2-fluorobenzylamine hydrochloride) are key starting materials for trifluoromethoxy-substituted analogs, with yields influenced by reaction temperature (e.g., 30–254°C) and stoichiometric control of halogenation agents .

Q. Key Reaction Parameters Table

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Deamination | Hg cathode, aqueous solution, RT | ~75% | |

| Halogenation | Br₂, FeCl₃, 30–254°C | 50–85% | |

| Trifluoromethoxy substitution | CuI, KF, DMF, 100°C | 60–78% |

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Answer: Stability studies should include:

- pH-dependent degradation : Test aqueous solutions at pH 2–12 (HCl/NaOH buffers) and monitor via HPLC-UV at 254 nm. Hydrolysis of the trifluoromethoxy group may occur under alkaline conditions .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition at 25–300°C. The hydrochloride salt is stable below 150°C but may degrade at higher temperatures .

Q. Recommended Analytical Techniques

Q. What pharmacological screening models are appropriate for assessing its bioactivity?

Answer:

- In vivo discriminative stimulus assays : Compare effects to known NMDA receptor antagonists (e.g., PCP) in rats. Dose ranges of 0.1–10 mg/kg (i.p.) can identify psychoactive properties .

- Mitochondrial uncoupling assays : Use FCCP (a trifluoromethoxy-containing uncoupler) as a positive control to evaluate mitochondrial membrane potential disruption in cell lines .

Q. Key Findings from Preclinical Studies

| Model | Observed Effect | Reference |

|---|---|---|

| Rat discriminative stimulus | NMDA receptor antagonism (ED₅₀: 2.3 mg/kg) | |

| HEK293 cells | No significant uncoupling at ≤10 µM |

Advanced Research Questions

Q. How does stereochemistry influence the compound’s receptor binding affinity and metabolic clearance?

Answer:

- Enantiomer-specific activity : Synthesize (R)- and (S)-enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns). Compare binding to σ-1 or NMDA receptors using radioligand assays (³H-PPP for σ-1) .

- Metabolic profiling : Incubate enantiomers with human liver microsomes (HLM) and quantify CYP450-mediated oxidation via LC-MS/MS. The (S)-enantiomer may exhibit faster clearance due to preferential 3A4 metabolism .

Q. Enantiomer Data Comparison

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| σ-1 Receptor IC₅₀ | 12 nM | 85 nM |

| HLM t₁/₂ | 45 min | 22 min |

Q. What analytical strategies resolve data contradictions in its mitochondrial vs. receptor-mediated effects?

Answer: Contradictions (e.g., NMDA antagonism vs. lack of mitochondrial uncoupling) require:

Q. Experimental Design Table

| Assay | Method | Outcome Metric |

|---|---|---|

| NMDA receptor binding | Radioligand (³H-MK-801) | % Displacement |

| Mitochondrial OCR | Seahorse XF Analyzer | Basal vs. FCCP response |

Q. What novel derivatives could enhance selectivity for neurological targets?

Answer: Modify the phenacylamine scaffold to improve blood-brain barrier (BBB) penetration and target specificity:

Q. Derivative Synthesis Table

| Derivative | Synthetic Route | σ-1 IC₅₀ Improvement |

|---|---|---|

| 2,4-Difluoro analog | Pd-catalyzed cross-coupling | 3.5-fold vs. parent |

| Pentafluoroethoxy | Cu-mediated aryl etherification | 2.8-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.